3-(1H-Imidazol-1-yl)propanenitrile

Catalog No.
S776268
CAS No.
23996-53-4
M.F
C6H7N3
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-Imidazol-1-yl)propanenitrile

CAS Number

23996-53-4

Product Name

3-(1H-Imidazol-1-yl)propanenitrile

IUPAC Name

3-imidazol-1-ylpropanenitrile

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2

InChI Key

XEQIISVRKIKCLQ-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CCC#N

Canonical SMILES

C1=CN(C=N1)CCC#N

The exact mass of the compound 3-(1H-Imidazol-1-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(1H-Imidazol-1-yl)propanenitrile (CAS 23996-53-4), commonly referred to as 1-(2-cyanoethyl)imidazole, is a highly versatile N-substituted imidazole derivative. Characterized by the covalent attachment of an electron-withdrawing cyanoethyl group to the imidazole ring, this compound exhibits significantly modulated basicity and nucleophilicity compared to unsubstituted imidazole. In industrial procurement, it is primarily valued as a thermally latent curing agent for advanced epoxy resins, a specialized building block for nitrile-functionalized ionic liquids (ILs), and a highly efficient, atom-economical precursor for the synthesis of 1-(3-aminopropyl)imidazole. Its dual functionality—combining a coordinating imidazole ring with a reactive, polar nitrile handle—makes it a critical raw material for high-performance polymers and next-generation electrochemical energy storage systems [1].

Attempting to substitute 3-(1H-Imidazol-1-yl)propanenitrile with standard, lower-cost alkyl imidazoles (such as 1-methylimidazole) or unsubstituted imidazole routinely results in formulation failure. In epoxy resin manufacturing, standard imidazoles are highly reactive at room temperature, leading to premature cross-linking and unworkably short pot lives (often under 12 hours). The cyanoethyl group in 3-(1H-Imidazol-1-yl)propanenitrile sterically and electronically hinders the nitrogen atom, providing critical thermal latency that prevents room-temperature gelation while allowing rapid cure at elevated temperatures. Furthermore, in electrolyte applications, standard alkyl imidazoles lack the high dipole moment provided by the nitrile group, resulting in inferior anodic stability and narrower electrochemical windows that cannot support high-voltage lithium-ion battery chemistries [1].

Thermal Latency and Pot Life Extension in Single-Component Epoxies

The addition of a cyanoethyl group to the imidazole ring fundamentally alters its curing kinetics. Comparative studies on cyanoethylated imidazoles versus their unmodified counterparts demonstrate massive improvements in thermal latency. While standard alkyl imidazoles typically cause bisphenol-A (DGEBA) epoxy resins to gel within hours at room temperature, cyanoethylated derivatives extend the room-temperature pot life to over 4 days, and up to 6 months at -18 °C. Despite this latency, the cyanoethylated system achieves full cure in just 15 minutes at 120 °C, yielding a glass transition temperature (Tg) exceeding 155 °C. This behavior is driven by the inductive electron-withdrawing effect of the cyano group, which temporarily suppresses nucleophilic attack on the oxirane ring until thermal activation [1].

Evidence DimensionRoom-Temperature Pot Life
Target Compound DataCyanoethylated imidazole derivatives: > 96 hours (4 days)
Comparator Or BaselineUnmodified alkyl imidazoles: < 12 hours
Quantified Difference> 8x increase in room-temperature shelf life
ConditionsDGEBA epoxy resin matrix, 25 °C storage vs 120 °C cure

Enables the procurement and manufacturing of single-component (1K) epoxy systems, eliminating on-site mixing errors and extending the working window for complex composite molding.

Anodic Stability Enhancement in Ionic Liquid Electrolytes

3-(1H-Imidazol-1-yl)propanenitrile is a critical precursor for synthesizing nitrile-functionalized imidazolium ionic liquids. The incorporation of the cyanoethyl group significantly enhances the electrochemical stability of the resulting electrolyte compared to standard aliphatic chains. While standard 1-butyl-3-methylimidazolium (BMIM) salts typically exhibit an anodic stability limit of around 4.0 V to 4.5 V (vs Li/Li+), the strong electron-withdrawing nature of the nitrile group lowers the HOMO energy level of the cation. This structural modification extends the electrochemical window up to 5.2 V, preventing oxidative degradation of the electrolyte at the cathode interface in high-voltage lithium-ion cells [1].

Evidence DimensionAnodic Stability Limit (Electrochemical Window)
Target Compound DataNitrile-functionalized imidazolium ILs: Up to 5.2 V (vs Li/Li+)
Comparator Or BaselineStandard alkyl-imidazolium ILs (e.g., BMIM): ~4.0 - 4.5 V (vs Li/Li+)
Quantified Difference~0.7 - 1.2 V extension in anodic stability
ConditionsElectrochemical testing in lithium-ion battery electrolyte formulations

Allows battery manufacturers to procure a precursor that enables the use of imidazolium electrolytes with next-generation, high-voltage cathode materials without severe oxidative degradation.

High-Yield, Atom-Economical Pathway to 1-(3-Aminopropyl)imidazole

For the industrial synthesis of 1-(3-aminopropyl)imidazole—a high-volume polyurethane catalyst and epoxy hardener—3-(1H-Imidazol-1-yl)propanenitrile serves as the most efficient precursor. The direct catalytic hydrogenation of the nitrile group using Raney Nickel and hydrogen gas proceeds with exceptional efficiency, routinely achieving yields of 93% to 97% under mild conditions (e.g., 20 °C in methanol). This route is vastly superior to the alternative alkylation of imidazole with 3-chloropropylamine, which suffers from lower yields, polyalkylation side reactions, and the generation of stoichiometric chloride waste[1].

Evidence DimensionSynthesis Yield and Waste Profile
Target Compound DataReduction of 3-(1H-Imidazol-1-yl)propanenitrile: >93% yield, zero halogen waste
Comparator Or BaselineAlkylation with 3-chloropropylamine: Lower yield, stoichiometric chloride waste
Quantified DifferenceNear-quantitative yield with complete elimination of halogenated byproducts
ConditionsRaney Ni catalyzed hydrogenation at 20 °C vs standard nucleophilic substitution

Provides a highly scalable, environmentally compliant, and cost-effective procurement route for manufacturing essential amine-functionalized catalysts.

Single-Component (1K) Epoxy Adhesives and Composites

Directly leveraging its thermal latency, 3-(1H-Imidazol-1-yl)propanenitrile is procured as a latent hardener for 1K epoxy systems. It is ideal for Resin Transfer Molding (RTM) and vacuum-assisted resin infusion (VARI) in automotive and aerospace manufacturing, where the resin must remain liquid at room temperature for days but cure rapidly upon heating [1].

Synthesis of High-Voltage Ionic Liquid Electrolytes

Based on its ability to expand the electrochemical window, this compound is the precursor of choice for synthesizing nitrile-functionalized imidazolium salts. These ionic liquids are utilized in advanced lithium-ion and supercapacitor electrolytes to prevent oxidative degradation at high voltages [2].

Industrial Production of Polyurethane Catalysts

Driven by its high-yield reduction profile, 3-(1H-Imidazol-1-yl)propanenitrile is a primary procurement intermediate for the bulk synthesis of 1-(3-aminopropyl)imidazole. This downstream amine is a critical catalyst for polyurethane foams and a versatile curing agent for industrial coatings [3].

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (98.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23996-53-4

Wikipedia

3-(1H-Imidazol-1-yl)propanenitrile

Dates

Last modified: 08-15-2023

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